2-(5-Bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(5-Bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13817868
InChI: InChI=1S/C13H16BBrClFO2/c1-7-10(16)9(15)6-8(11(7)17)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)Cl)Br
Molecular Formula: C13H16BBrClFO2
Molecular Weight: 349.43 g/mol

2-(5-Bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13817868

Molecular Formula: C13H16BBrClFO2

Molecular Weight: 349.43 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C13H16BBrClFO2
Molecular Weight 349.43 g/mol
IUPAC Name 2-(5-bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H16BBrClFO2/c1-7-10(16)9(15)6-8(11(7)17)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3
Standard InChI Key RTWNAJMQLOWIMK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)Cl)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)Cl)Br

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound consists of a central dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) bonded to a pentasubstituted phenyl group. The phenyl ring features bromine at position 5, chlorine at position 4, fluorine at position 2, and a methyl group at position 3 . This substitution pattern creates a sterically hindered environment that enhances stability during transmetalation steps in cross-coupling reactions.

The dioxaborolane moiety, characterized by two oxygen atoms and a boron center, adopts a trigonal planar geometry, as confirmed by its InChIKey RTWNAJMQLOWIMK-UHFFFAOYSA-N . The SMILES string B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)Cl)Br encodes the full connectivity, emphasizing the boron-oxygen bonds and halogen placements.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆BBrClFO₂
Molecular Weight349.43 g/mol
IUPAC Name2-(5-bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
XLogP35.2 (predicted)

Spectroscopic and Computational Data

The compound’s infrared (IR) spectrum reveals B-O stretching vibrations at 1,360–1,310 cm⁻¹ and aromatic C-Br stretches near 560 cm⁻¹. Nuclear magnetic resonance (NMR) data for the dioxaborolane ring shows a singlet for the four equivalent methyl groups at δ 1.3 ppm (¹H NMR) and a quaternary boron signal at δ 85 ppm (¹¹B NMR). Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity suitable for catalytic cycles.

Synthesis and Industrial Production

Scalability and Process Optimization

Industrial production employs continuous-flow reactors to enhance heat transfer and minimize byproducts. Key parameters include:

  • Temperature: 80–100°C

  • Residence time: 20–30 minutes

  • Catalyst loading: 1 mol% PTSA

Table 2: Optimization Metrics

ParameterOptimal RangeImpact on Yield
Temperature85°CMaximizes rate
Pinacol equivalents1.2Prevents hydrolysis
SolventTolueneAzeotropic water removal

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. For example, reacting with 4-iodotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 4-methyl-2',5'-dichloro-3'-fluoro-4'-bromo-1,1'-biphenyl. Turnover numbers (TONs) exceed 10⁴ due to the dioxaborolane’s resistance to protodeboronation.

Gold-Catalyzed Photoredox Reactions

Recent advances employ the compound in gold-catalyzed C(sp²)-C(sp²) couplings under visible light . For instance, coupling with 4-bromobenzenediazonium tetrafluoroborate using Ph₃PAuNTf₂ as the catalyst produces 4-bromo-4'-fluoro-1,1'-biphenyl in 93% yield . The reaction proceeds via a radical pathway, with the boronate ester acting as a radical acceptor .

Table 3: Representative Coupling Reactions

SubstrateProductYieldConditions
4-Iodotoluene4-Methyl-2',5'-dichloro-3'-fluoro-4'-bromo-1,1'-biphenyl78%Pd(PPh₃)₄, K₂CO₃, DME
4-Bromobenzenediazonium4-Bromo-4'-fluoro-1,1'-biphenyl93%Ph₃PAuNTf₂, MeCN, hv

Research Frontiers and Challenges

Enantioselective Functionalization

Current efforts focus on asymmetric Suzuki-Miyaura couplings using chiral palladium complexes. Preliminary results with (R)-BINAP ligands show enantiomeric excesses (ee) up to 68% for axially chiral biaryls .

Stability Under Aqueous Conditions

While the dioxaborolane ring resists hydrolysis better than boronic acids, prolonged exposure to pH < 4 or > 10 degrades the compound. Encapsulation in cyclodextrin derivatives improves stability by 3-fold in physiological buffers.

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